molecular formula C76H104Si2 B1516138 (E)-1,2-Bis(1-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene CAS No. 1620487-87-7

(E)-1,2-Bis(1-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene

Cat. No. B1516138
CAS RN: 1620487-87-7
M. Wt: 1073.8 g/mol
InChI Key: LCSXKNMUBFKOLJ-JKNXPUSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1,2-Bis(1-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene is a useful research compound. Its molecular formula is C76H104Si2 and its molecular weight is 1073.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-1,2-Bis(1-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1,2-Bis(1-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Applications

  • Optically Active SiO-Containing Polymers : The use of tris(pentafluorophenyl)borane as a catalyst in the synthesis of optically pure and diisotactic phenyl- and naphthyl-substituted poly(siloxane)s, which relates to the compound , was effective for producing polymers with controlled chemical and stereoregular structures (Zhou & Kawakami, 2005).

  • Polymerization and Optical Properties : The study on the separation and polymerization of optically active ethynylsilane derivatives, including those with naphthyl groups, revealed insights into the regular chemical structure and optical properties of the resultant polymers (Kawakami et al., 2003).

  • Electroluminescence Applications : Di(2-naphthyl)disilene, a compound similar in structure, has demonstrated potential in organic light-emitting diodes, providing the first experimental evidence of electroluminescence from heavy group 14 unsaturated compounds (Tamao et al., 2012).

Chemical Synthesis and Reactivity

  • Reactivity of Pseudo-pentacoordinate Silicon Compounds : Studies on 1,ω-bis(pseudo-pentacoordinate) oligosilanes bearing naphthyl groups explored the reactivity and structural characteristics of these compounds, providing insights into the behavior of similar naphthyl-substituted silicon compounds (Tamao et al., 1999).

  • Synthesis of Aromatic Polyesters : The synthesis of new aromatic polyesters containing cardo decahydronaphthalene groups, starting from derivatives of naphthalic anhydride, reveals the versatility of naphthalene derivatives in polymer chemistry (Honkhambe et al., 2010).

  • Ring-Opening Reactions of Silanonaphthalenes : The study on ring-opening reactions of 1,8-silanonaphthalenes offers insights into the reactivity of silicon compounds with naphthalene rings, which is relevant to understanding the chemical behavior of the compound (Ohshita et al., 2000).

properties

IUPAC Name

(E)-naphthalen-1-yl-[naphthalen-1-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H104Si2/c1-17-69(18-2)49-73(25-9,26-10)63-57(69)47-58-64(74(27-11,28-12)50-70(58,19-3)20-4)67(63)77(61-45-37-41-53-39-33-35-43-55(53)61)78(62-46-38-42-54-40-34-36-44-56(54)62)68-65-59(71(21-5,22-6)51-75(65,29-13)30-14)48-60-66(68)76(31-15,32-16)52-72(60,23-7)24-8/h33-48H,17-32,49-52H2,1-16H3/b78-77+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSXKNMUBFKOLJ-JKNXPUSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C21)C(CC3(CC)CC)(CC)CC)[Si](=[Si](C4=CC=CC5=CC=CC=C54)C6=C7C(=CC8=C6C(CC8(CC)CC)(CC)CC)C(CC7(CC)CC)(CC)CC)C9=CC=CC1=CC=CC=C19)(CC)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(CC(C2=C(C3=C(C=C21)C(CC3(CC)CC)(CC)CC)/[Si](=[Si](\C4=CC=CC5=CC=CC=C54)/C6=C7C(=CC8=C6C(CC8(CC)CC)(CC)CC)C(CC7(CC)CC)(CC)CC)/C9=CC=CC1=CC=CC=C19)(CC)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H104Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1073.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1,2-Bis(1-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene

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